molecular formula C24H21NO B608270 JWH 022 CAS No. 209414-16-4

JWH 022

Cat. No.: B608270
CAS No.: 209414-16-4
M. Wt: 339.4 g/mol
InChI Key: IVVCMEGHVSDGFJ-UHFFFAOYSA-N
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Description

JWH-022 is a synthetic cannabinoid belonging to the naphthoylindole family. It is structurally related to other synthetic cannabinoids like JWH-018 and AM-2201. JWH-022 has been studied for its potential effects on the cannabinoid receptors in the human body, specifically the CB1 and CB2 receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH-022 typically involves the reaction of 1-naphthoyl chloride with 1-pentylindole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of JWH-022 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

JWH-022 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of JWH-022. These derivatives are often studied for their altered pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JWH-022 is unique due to its specific structural modifications, which result in distinct pharmacological properties. Its pentenyl chain differentiates it from other synthetic cannabinoids, potentially altering its binding affinity and efficacy at cannabinoid receptors .

Properties

IUPAC Name

naphthalen-1-yl-(1-pent-4-enylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO/c1-2-3-8-16-25-17-22(20-13-6-7-15-23(20)25)24(26)21-14-9-11-18-10-4-5-12-19(18)21/h2,4-7,9-15,17H,1,3,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVCMEGHVSDGFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016344
Record name JWH-022
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209414-16-4
Record name JWH-022
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209414164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-022
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-022
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA9G132G9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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